
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide is a useful research compound. Its molecular formula is C10H21NO2S and its molecular weight is 219.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Hemoglobin Adduct Formation
Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : A study investigated the metabolism of acrylamide (AM) in humans, focusing on hemoglobin adduct formation through oral and dermal administration. The research found that approximately 86% of AM metabolites were derived from glutathione (GSH) conjugation, excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide. This indicates a significant metabolic pathway involving GSH conjugation for AM in humans, with a lesser extent of metabolism via glycidamide compared to rodents (Fennell et al., 2005).
Comparison of Hemoglobin Adducts Formed by N-Methylolacrylamide and Acrylamide : Another study compared the hemoglobin adducts formed by acrylamide (AM) and N-methylolacrylamide (NMA) in rats, focusing on N-(2-carbamoylethyl)valine (AAVal) derived from AM and N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal) derived from glycidamide (GA). The results suggest that NMA can form similar adducts as AM, with the higher ratio of AAVal:GAVal in NMA-treated rats indicating that NMA's reaction with globin is a predominant route to AAVal (Fennell et al., 2003).
Conformational Analysis and Catalytic Applications
Type II β‐Turn Conformation of Pivaloyl‐L‐Prolyl‐α‐Aminoisobutyryl‐N‐Methylamide : This research presented a theoretical, spectroscopic, and X-ray study on Pivaloyl‐L‐Pro‐Aib‐N‐methylamide, revealing its Type II β‐turn conformation in the solid state. The study highlights the molecule's intramolecular hydrogen bond and its conformational preferences, providing insights into the structural aspects of similar compounds (Prasad et al., 1982).
Rh[III]-Catalyzed Direct C-H Amination Using N-Chloroamines : This research demonstrated an efficient Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature. The study shows the potential of utilizing similar compounds in catalytic reactions, particularly in selective mono- and diamination processes (Grohmann et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-9(2,3)8(12)11-6-10(4,13)7-14-5/h13H,6-7H2,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRANOYTCZOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)
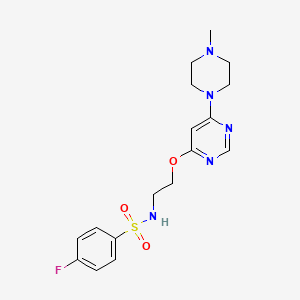
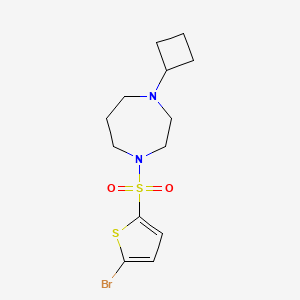
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)
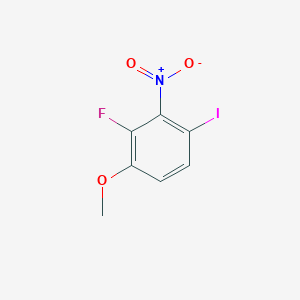
![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)
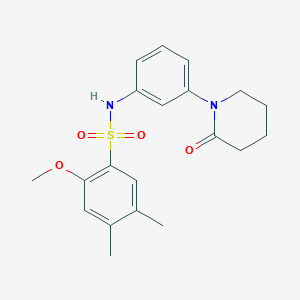

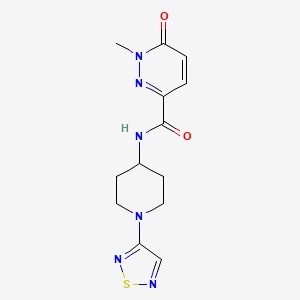
![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)
![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)
![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)
